molecular formula C15H29N3O2 B14784609 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide

2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide

Katalognummer: B14784609
Molekulargewicht: 283.41 g/mol
InChI-Schlüssel: SYJXTMADJWQXPQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, an ethylacetamido group, and a cyclohexyl ring. Its chemical properties make it a subject of interest for researchers in chemistry, biology, and medicine.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide typically involves multiple steps, including the formation of intermediate compounds. The process begins with the preparation of the cyclohexyl ring, followed by the introduction of the amino and ethylacetamido groups. Specific reaction conditions, such as temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of catalysts and automated systems can enhance the efficiency and yield of the synthesis process. Industrial methods also focus on minimizing waste and ensuring the safety of the production environment.

Analyse Chemischer Reaktionen

Types of Reactions: 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify the compound’s structure and properties, making it suitable for different applications.

Common Reagents and Conditions: Common reagents used in reactions involving this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and reaction time are optimized based on the desired outcome.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Wissenschaftliche Forschungsanwendungen

2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide has a wide range of applications in scientific research. In chemistry, it can be used as a building block for synthesizing more complex molecules. In biology, it may serve as a probe for studying cellular processes. In medicine, its potential therapeutic properties are being explored for treating various diseases. Additionally, the compound’s unique structure makes it valuable for industrial applications, such as the development of new materials and catalysts.

Wirkmechanismus

The mechanism by which 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, altering their activity and triggering downstream effects. Understanding these interactions is crucial for elucidating the compound’s biological and therapeutic potential.

Vergleich Mit ähnlichen Verbindungen

When compared to similar compounds, 2-Amino-N-((2S)-2-(N-ethylacetamido)cyclohexyl)-3-methylbutanamide stands out due to its unique combination of functional groups and structural features. Similar compounds may include other amino acid derivatives or cyclohexyl-containing molecules. The distinct properties of this compound, such as its reactivity and binding affinity, make it a valuable addition to the repertoire of chemical and biological research tools.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and chemical properties enable a wide range of applications, from basic research to industrial production. Continued study of this compound will likely uncover new uses and enhance our understanding of its mechanisms of action.

Eigenschaften

Molekularformel

C15H29N3O2

Molekulargewicht

283.41 g/mol

IUPAC-Name

N-[2-[acetyl(ethyl)amino]cyclohexyl]-2-amino-3-methylbutanamide

InChI

InChI=1S/C15H29N3O2/c1-5-18(11(4)19)13-9-7-6-8-12(13)17-15(20)14(16)10(2)3/h10,12-14H,5-9,16H2,1-4H3,(H,17,20)

InChI-Schlüssel

SYJXTMADJWQXPQ-UHFFFAOYSA-N

Kanonische SMILES

CCN(C1CCCCC1NC(=O)C(C(C)C)N)C(=O)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.